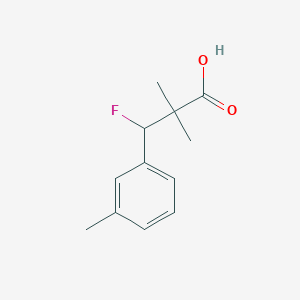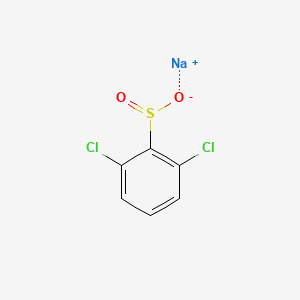
Sodium 2,6-dichlorobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,6-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃Cl₂NaO₂S. It is a sodium salt of 2,6-dichlorobenzenesulfinic acid and is commonly used in various chemical reactions due to its unique properties. This compound is particularly noted for its role as a sulfonylating agent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichlorobenzene-1-sulfinate typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction can be represented as:
2,6-Dichlorobenzenesulfonyl chloride+Sodium sulfite→Sodium 2,6-dichlorobenzene-1-sulfinate+By-products
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions to facilitate the reaction and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,6-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products:
Oxidation: 2,6-Dichlorobenzenesulfonic acid.
Reduction: 2,6-Dichlorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2,6-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 2,6-dichlorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. The molecular targets and pathways involved include:
Nucleophilic attack: The nucleophile attacks the sulfur atom, leading to the displacement of the leaving group.
Formation of sulfonylated products: The reaction proceeds through a transition state, resulting in the formation of the sulfonylated product.
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,6-dichlorobenzene-1-sulfinate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and selectivity in sulfonylation reactions. Compared to other sodium sulfinates, it offers distinct advantages in terms of reaction conditions and product yields .
Propriétés
Formule moléculaire |
C6H3Cl2NaO2S |
|---|---|
Poids moléculaire |
233.05 g/mol |
Nom IUPAC |
sodium;2,6-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clé InChI |
VADMBKGBCKBQHC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)



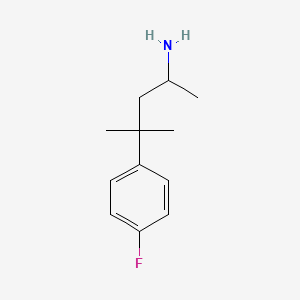
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
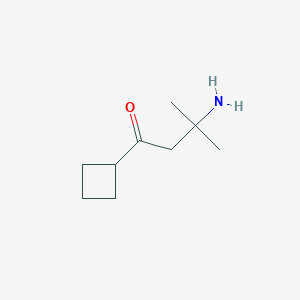
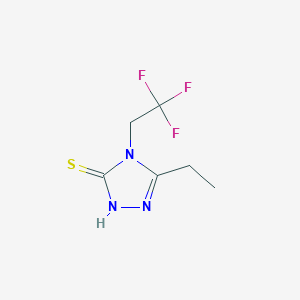
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
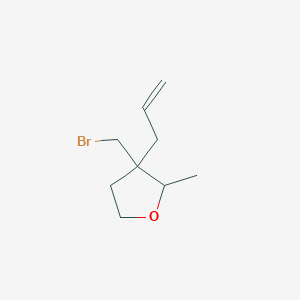
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
